molecular formula C12H12N2O4 B13479321 3-Nitro-8-propoxyquinolin-4-ol

3-Nitro-8-propoxyquinolin-4-ol

Cat. No.: B13479321
M. Wt: 248.23 g/mol
InChI Key: NZZFDGYSQHLKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-8-propoxyquinolin-4-ol is a nitro-substituted quinoline derivative characterized by a nitro group at position 3, a propoxy group (-OCH₂CH₂CH₃) at position 8, and a hydroxyl group at position 4. Such structural features are critical in medicinal chemistry, particularly for antimicrobial or anticancer agents, though pharmacological data for this exact compound remain unspecified in the evidence .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

3-nitro-8-propoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H12N2O4/c1-2-6-18-10-5-3-4-8-11(10)13-7-9(12(8)15)14(16)17/h3-5,7H,2,6H2,1H3,(H,13,15)

InChI Key

NZZFDGYSQHLKTK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-8-propoxyquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 8-propoxyquinolin-4-ol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at position 3 is a critical site for electrophilic and nucleophilic transformations:

  • Reduction Reactions :
    Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, forming 3-amino-8-propoxyquinolin-4-ol. This intermediate serves as a precursor for further functionalization, such as acylation or diazotization .

    Conditions :

    • Catalyst: 10% Pd/C

    • Solvent: Ethanol/water (9:1)

    • Temperature: 25°C, 12–24 h

  • Electrophilic Substitution :
    The electron-withdrawing nitro group directs electrophiles to the meta positions of the quinoline ring. For example, bromination with Br₂/FeBr₃ occurs at position 6 .

Propoxy Group Substitution

The 8-propoxy substituent undergoes nucleophilic displacement under specific conditions:

  • Hydrolysis :
    Heating with concentrated HCl replaces the propoxy group with a hydroxyl group, yielding 8-hydroxy-3-nitroquinolin-4-ol .

    Conditions :

    • Reagent: 6M HCl

    • Temperature: 80°C, 4–6 h

  • Alkylation/Acylation :
    Reaction with alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃) modifies the oxygen center. For example:

    8-propoxy+CH3IDMF, 60°C8-(methoxypropoxy) derivative\text{8-propoxy} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 60°C}} \text{8-(methoxypropoxy)} \text{ derivative}

    This pathway enhances solubility for biological studies .

Quinoline Core Modifications

The hydroxyl group at position 4 participates in condensation and cyclization reactions:

  • Schiff Base Formation :
    Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imine derivatives :

    4-OH+PhCHO4-N=CHPh+H2O\text{4-OH} + \text{PhCHO} \rightarrow \text{4-N=CHPh} + \text{H}_2\text{O}
  • Heterocycle Fusion :
    Condensation with hydrazines or thioureas generates fused pyrazole or oxadiazole rings. For instance, treatment with thiosemicarbazide yields 4-(1,3,4-oxadiazol-2-yl)-3-nitro-8-propoxyquinoline .

Comparative Reaction Data

Key reaction outcomes and yields from analogous quinoline derivatives:

Reaction TypeReagents/ConditionsProductYield (%)Source
Nitro reductionH₂ (1 atm), Pd/C, EtOH/H₂O3-Amino-8-propoxyquinolin-4-ol78–85
Propoxy hydrolysis6M HCl, 80°C8-Hydroxy-3-nitroquinolin-4-ol62
BrominationBr₂, FeBr₃, CH₂Cl₂6-Bromo-3-nitro-8-propoxyquinolin-4-ol55
Schiff base formationBenzaldehyde, EtOH, Δ4-Benzylideneamino derivative71

Mechanistic Insights

  • Nitro Group Influence : The nitro group’s electron-withdrawing effect stabilizes intermediates during electrophilic substitution but deactivates the ring toward Friedel-Crafts alkylation .

  • Steric Effects : The bulky propoxy group at position 8 limits reactivity at adjacent positions, favoring substitutions at positions 4 and 6 .

Scientific Research Applications

3-Nitro-8-propoxyquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug discovery, particularly in the development of antimalarial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 3-Nitro-8-propoxyquinolin-4-ol is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in critical biological pathways, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

5-Nitroquinolin-8-ol (Nitroxoline)

  • Structure : Nitro at position 5, hydroxyl at position 8.
  • Molecular Formula : C₉H₆N₂O₃; Molecular Weight : 190.16 g/mol.
  • Properties : Pale-yellow solid, purity >99%, soluble in organic solvents.
  • Applications : Clinically used as an antibacterial agent, targeting urinary tract infections.
  • Key Difference : The nitro group at position 5 (vs. 3) and hydroxyl at 8 (vs. propoxy at 8) result in distinct electronic and steric profiles, likely altering target affinity and pharmacokinetics .

3-Chloro-8-nitroquinolin-4-ol

  • Structure : Chloro at position 3, nitro at position 8, hydroxyl at position 4.
  • Properties : Corrosive, toxic, and environmentally hazardous. Requires stringent storage conditions (-20°C).
  • Key Difference : The chloro substituent (electron-withdrawing) at position 3 and nitro at 8 (vs. nitro at 3 and propoxy at 8) may reduce solubility and increase reactivity, posing greater safety risks .

NQ Series Derivatives ()

Compounds NQ1–NQ6 feature nitro at position 3, methoxy/benzyloxy groups at 6/7, and aromatic amines at position 4. Examples:

  • NQ1: 6-Benzyloxy-7-methoxy-3-nitroquinolin-4-amine. Molecular Weight: 425 g/mol; Melting Point (Mp): 222°C. Properties: High yield (89%), stable crystalline structure.
  • NQ3: 4-(3-Ethynylphenylamino)-7-methoxy-3-nitroquinolin-6-ol. Molecular Weight: 335 g/mol; Mp: 156°C. Properties: Lower Mp due to hydroxyl group enhancing solubility.
  • NQ6: 4-(3-Bromophenylamino)-6-methoxy-3-nitroquinolin-7-ol. Molecular Weight: 390 g/mol; Mp: 254°C. Properties: Bromine increases molecular weight and Mp.

Key Differences :

  • Substituent Effects : Propoxy at position 8 (target compound) vs. benzyloxy/methoxy at 6/7 (NQ series) alters steric bulk and lipophilicity.
  • Amino vs. Hydroxyl Groups: NQ derivatives feature 4-amine linkages, whereas 3-Nitro-8-propoxyquinolin-4-ol has a 4-hydroxyl group, impacting hydrogen-bonding capacity.

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
3-Nitro-8-propoxyquinolin-4-ol* C₁₂H₁₂N₂O₄ 248.24 N/A 3-NO₂, 8-OCH₂CH₂CH₃, 4-OH High lipophilicity, moderate solubility
Nitroxoline C₉H₆N₂O₃ 190.16 >200 (decomposes) 5-NO₂, 8-OH Antibacterial, high purity (99.86%)
3-Chloro-8-nitroquinolin-4-ol C₉H₅ClN₂O₃ 224.60 N/A 3-Cl, 8-NO₂, 4-OH Corrosive, toxic, hazardous
NQ1 C₂₅H₁₉N₃O₄ 425.44 222 3-NO₂, 4-NH-C₆H₄-C≡CH, 6-OBn High synthetic yield (89%)
NQ6 C₁₆H₁₂BrN₃O₄ 390.19 254 3-NO₂, 4-NH-C₆H₄-Br, 7-OH Bromine enhances stability

*Inferred data based on structural analogs.

Research Implications

  • Substituent Position : Nitro at position 3 (vs. 5 in Nitroxoline) may influence electronic distribution, altering redox properties or binding to biological targets like DNA topoisomerases.
  • Alkoxy vs.
  • Safety Profiles: 3-Chloro-8-nitroquinolin-4-ol’s toxicity underscores the importance of substituent choice; propoxy groups may offer a safer profile than chloro or bromo substituents .

Biological Activity

3-Nitro-8-propoxyquinolin-4-ol is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both a nitro group and a propoxy group, which contribute to its unique chemical reactivity and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of 3-nitro-8-propoxyquinolin-4-ol typically involves the nitration of 8-propoxyquinolin-4-ol using a nitrating agent such as nitric acid in the presence of sulfuric acid. This process is designed to achieve selective nitration at the 3-position of the quinoline ring, resulting in a compound that exhibits enhanced biological properties compared to its precursors.

Antimicrobial Properties

Research has demonstrated that compounds containing nitro groups, including 3-nitro-8-propoxyquinolin-4-ol, exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA, resulting in cell death. For instance, studies have shown that certain nitro derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundTarget OrganismsMIC (µg/ml)
3-Nitro-8-propoxyquinolin-4-olStaphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Anticancer Activity

The anticancer potential of 3-nitro-8-propoxyquinolin-4-ol has also been explored. Nitro-containing compounds are known to act as hypoxia-activated prodrugs, selectively targeting cancer cells that experience low oxygen levels. This selectivity is attributed to the ability of nitro groups to undergo reduction in hypoxic conditions, leading to cytotoxic effects on tumor cells .

Case Study: Antitumor Efficacy

In a recent study, various quinoline derivatives were evaluated for their cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. The results indicated that compounds similar to 3-nitro-8-propoxyquinolin-4-ol displayed IC50 values in the nanomolar range against these cancer cells, suggesting strong potential as anticancer agents .

The biological activity of 3-nitro-8-propoxyquinolin-4-ol can be attributed to its interaction with specific molecular targets:

  • DNA Interaction : The reduced forms of nitro groups can bind covalently to DNA, causing strand breaks and ultimately leading to cell death.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression .
  • Reactive Oxygen Species (ROS) Generation : The reduction of nitro groups can lead to the production of ROS, which contributes to oxidative stress and apoptosis in target cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-8-propoxyquinolin-4-ol, and how can reaction conditions be modified to improve yield?

  • Methodological Answer : The synthesis of nitroquinoline derivatives often involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like 6-(benzyloxy)-7-methoxy-2-nitronaphthalen-1-ol, refluxing with amines in DMF at 100°C for 24 hours achieved 89% yield . Researchers should optimize solvent polarity (e.g., DMF vs. methanol) and reaction time while monitoring purity via HPLC (retention time: 12.3 min under C18 column, 1 mL/min flow rate) .

Q. How can structural characterization of 3-nitro-8-propoxyquinolin-4-ol be validated using spectroscopic techniques?

  • Methodological Answer : Use 1H^1H NMR (DMSO-d6d_6) to confirm substituent positions: nitro and propoxy groups exhibit distinct shifts (e.g., quinoline-2-H at δ 9.87 ppm). High-resolution mass spectrometry (HR-MS) with <2 ppm error validates molecular weight (e.g., C25_{25}H19_{19}N3_{3}O4_{4}: calculated 425.1376, observed 425.1325) . Cross-reference with IR for nitro (1520–1350 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) stretches.

Q. What stability challenges arise during storage of nitroquinoline derivatives, and how can they be mitigated?

  • Methodological Answer : Nitro groups are prone to photodegradation. Store in amber vials at 0–6°C under inert gas (e.g., argon) to prevent decomposition. Stability studies on analogs like 4-phenylquinolin-2-ol suggest chemical stability in dry conditions, but thermal analysis (TGA/DSC) is recommended to identify decomposition thresholds .

Advanced Research Questions

Q. How do substituent variations (e.g., propoxy vs. methoxy) influence the electronic properties and reactivity of 3-nitroquinoline derivatives?

  • Methodological Answer : Computational modeling (DFT) can predict electron density changes. For example, replacing methoxy with propoxy increases steric hindrance, altering reaction kinetics in amination steps (e.g., 87% yield reduction in bulky analogs) . Electrochemical studies (cyclic voltammetry) quantify nitro group reduction potentials, which correlate with bioactivity .

Q. What mechanistic insights can be drawn from conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions may arise from crystallinity differences. Use Hansen solubility parameters (HSPs) to screen solvents: nitroquinolines with bulky substituents (e.g., benzyloxy) show lower solubility in water (<1 mg/mL) but higher in DMSO (>50 mg/mL). Centrifugal partition chromatography (CPC) can isolate polymorphs for X-ray diffraction analysis .

Q. How can in vitro bioactivity assays be designed to evaluate 3-nitro-8-propoxyquinolin-4-ol’s pharmacological potential?

  • Methodological Answer : Reference fluorophore-tagged analogs (e.g., profluorescent nitroxides) to track bacterial membrane interactions via fluorescence quenching. For cytotoxicity, use MTT assays on HEK293 cells with IC50_{50} calculations. Ensure dose-response curves account for nitro group redox activity, which may confound results .

Q. What strategies resolve discrepancies in NMR data for radical intermediates in nitroquinoline synthesis?

  • Methodological Answer : Radical species (e.g., isoindolinyloxyl derivatives) exhibit broadened or missing NMR signals. Use EPR spectroscopy to detect unpaired electrons and LC-MS for transient intermediate identification. For example, tetraethylisoindolinyloxyl radicals show m/z 425 [M+^+] but require low-temperature (−40°C) trapping .

Methodological Notes

  • Data Validation : Triangulate HPLC, NMR, and HR-MS results to address purity conflicts (e.g., 95% purity via HPLC vs. 82% via elemental analysis) .
  • Experimental Design : Pilot studies using fractional factorial designs (e.g., varying temperature, solvent, and catalyst) optimize synthetic protocols while minimizing resource use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.